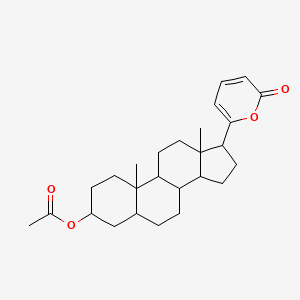
N-Acetyl-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanylglycine is a dipeptide compound composed of N-acetylated L-alanine and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanylglycine typically involves the acetylation of L-alanine followed by coupling with glycine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include acetic anhydride for acetylation and coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Oxidative reactions can modify the acetyl group or the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Yields L-alanine and glycine.
Oxidation: Produces oxidized derivatives of the acetyl group or amino acids.
Substitution: Forms substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanylglycine has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can enhance the compound’s stability and bioavailability, while the peptide bond allows for specific interactions with biological molecules. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylalanine: A single amino acid derivative with similar acetylation but lacking the glycine component.
N-Acetylglycine: Another single amino acid derivative with acetylation on glycine.
N-Acetyl-L-cysteine: Known for its antioxidant properties and used in medical applications.
Uniqueness
The combination of L-alanine and glycine provides distinct properties that can be leveraged in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
23506-52-7 |
|---|---|
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-[[(2S)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
OJEZODIGGOJWJW-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
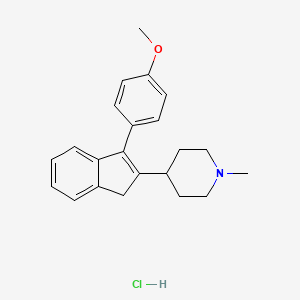
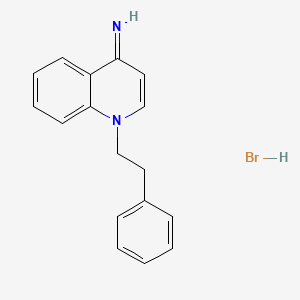
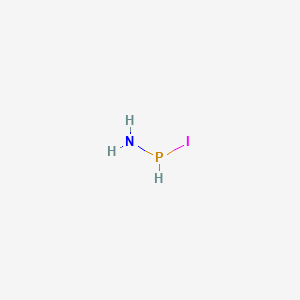
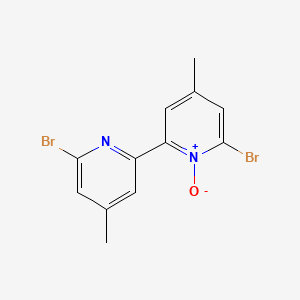
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
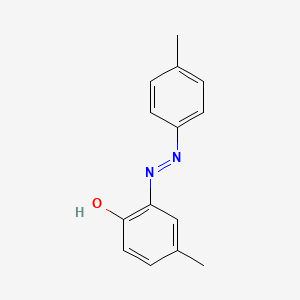
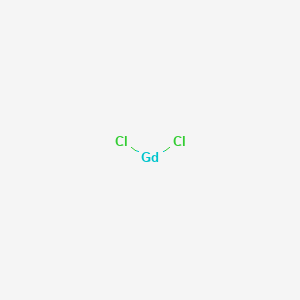
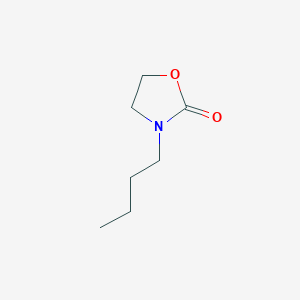
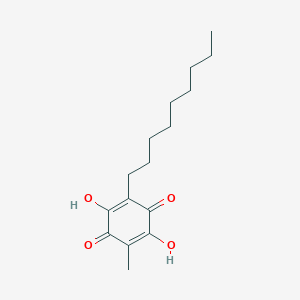
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
